1H-Indene, 2-ethynyl-2,3-dihydro-

Description

Structural Framework and Nomenclature Considerations of Ethynyl-Dihydroindene Systems

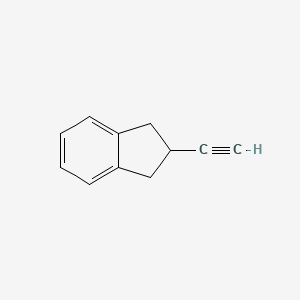

The structural foundation of 1H-Indene, 2-ethynyl-2,3-dihydro- is the 2,3-dihydro-1H-indene skeleton, a bicyclic system where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring. The nomenclature "2,3-dihydro-" specifies the saturation of the five-membered ring, distinguishing it from the unsaturated indene (B144670). The "1H-" designation indicates the position of a saturated carbon atom in the indene ring system, a standard practice in naming fused-ring systems to specify the location of "indicated hydrogen."

The substituent, an ethynyl (B1212043) group (-C≡CH), is located at the 2-position of the dihydroindene ring. According to IUPAC nomenclature rules, the numbering of the indane ring begins at one of the bridgehead carbons and proceeds around the ring. The presence of substituents is indicated by their locant number. Therefore, the systematic name for the compound is 2-ethynyl-2,3-dihydro-1H-indene. In common literature, this may also be referred to as 2-ethynylindane.

The fusion of the aromatic and aliphatic rings imparts a degree of conformational rigidity to the molecule. The five-membered ring can adopt envelope or twist conformations, and the position of the ethynyl group can be either axial or equatorial relative to the plane of the ring. This stereochemical aspect can have significant implications for the molecule's reactivity and its interactions with other molecules.

| Property | Value (Predicted) |

|---|---|

| Molecular Formula | C₁₁H₁₀ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | ~230-240 °C |

| Density | ~1.0 g/cm³ |

| CAS Number | 170161-03-2 |

Relevance of Ethynyl and Dihydroindene Moieties in Contemporary Chemical Synthesis

The synthetic utility of 1H-Indene, 2-ethynyl-2,3-dihydro- is derived from the distinct and complementary reactivity of its two key components: the ethynyl group and the dihydroindene scaffold.

The ethynyl group is a highly versatile functional group in organic synthesis. Its terminal alkyne proton is weakly acidic and can be deprotonated to form a potent nucleophile, an acetylide. This allows for a variety of carbon-carbon bond-forming reactions, such as alkynylation of carbonyl compounds and coupling reactions like the Sonogashira, Glaser, and Hay couplings. Furthermore, the triple bond of the ethynyl group can participate in a wide array of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. Crucially, it is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Diels-Alder reaction where it can act as a dienophile. libretexts.org

The dihydroindene (indane) moiety serves as a rigid, bicyclic scaffold. This structural feature is often incorporated into larger molecules to impart specific conformational constraints, which can be critical for biological activity. The aromatic portion of the dihydroindene can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. The aliphatic part of the scaffold can also be modified, for instance, through free-radical halogenation. In the context of materials science, the indene unit is a precursor to polyindene, a polymer with potential applications in electronics and optics. tandfonline.com

The combination of the reactive ethynyl group and the stable dihydroindene framework in a single molecule creates a valuable building block for the synthesis of more complex structures. The dihydroindene can serve as a molecular anchor or a directing group, while the ethynyl group provides a reactive handle for further chemical transformations.

Overview of Indene and Dihydroindene Derivatives in Academic Research

Indene and its saturated counterpart, dihydroindene (indane), are prevalent structural motifs in a wide range of compounds with significant applications in both academic and industrial research.

In the field of materials science , indene derivatives are utilized as monomers for the production of specialty polymers and resins. jfe-chem.com Polyindene and its copolymers are known for their thermal stability and specific optical properties. tandfonline.com Furthermore, functionalized indene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The fusion of an indene moiety with fullerene, for instance, has been explored in the context of creating electron-transporting materials for flexible perovskite solar cells. acs.org

In medicinal chemistry , the indane scaffold is considered a "privileged structure" as it is found in numerous biologically active compounds. The rigid framework of the indane nucleus can effectively present appended functional groups in a well-defined spatial orientation for optimal interaction with biological targets. For example, derivatives of indane are found in drugs with a variety of therapeutic applications. The dihydroindene core is a key structural component in the design of novel therapeutic agents, including inhibitors of various enzymes and receptor antagonists. mdpi.com

Academic research continues to explore the synthesis of novel indene and dihydroindene derivatives with unique substitution patterns to modulate their physical, chemical, and biological properties. The introduction of various functional groups onto the indene or indane skeleton allows for the fine-tuning of these properties for specific applications, ranging from catalysis to the development of new pharmaceuticals.

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| 1H-Indene, 2-ethynyl-2,3-dihydro- | C₁₁H₁₀ | Primary subject of the article |

| Indene | C₉H₈ | Parent unsaturated compound |

| Dihydroindene (Indane) | C₉H₁₀ | Saturated core structure |

| Fullerene | C₆₀ | Mentioned in the context of materials science applications |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPCNPKWGNPXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1h Indene, 2 Ethynyl 2,3 Dihydro

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical transformations, including cycloadditions, additions to the triple bond, cross-coupling reactions, and redox transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly selective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgnih.gov The terminal alkyne of 1H-Indene, 2-ethynyl-2,3-dihydro- is an ideal substrate for this reaction.

The reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide (B81097) in a stepwise process, ultimately yielding the stable five-membered triazole ring. nih.gov The process is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govuniovi.es

Reaction Scheme: 1H-Indene, 2-ethynyl-2,3-dihydro- + R-N₃ --(Cu(I) catalyst)--> 1-(Substituted)-4-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole

The table below illustrates the expected outcomes of the CuAAC reaction with various organic azides.

| Azide Reactant (R-N₃) | Catalyst System | Solvent | Expected Product |

| Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole |

| Phenyl azide | CuI, DIPEA | THF | 1-Phenyl-4-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole |

| 1-Azido-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-(p-Tolyl)-4-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole |

| Ethyl azidoacetate | CuBr, TBTA | DMF | Ethyl 2-(4-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-1-yl)acetate |

The carbon-carbon triple bond of the ethynyl (B1212043) group can undergo various addition reactions, including hydrometallation. In these reactions, a metal-hydride bond (M-H) adds across the alkyne, leading to the formation of a vinyl-metal species. The regioselectivity of this addition is a key consideration.

Hydroboration-Oxidation: Reaction with boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, followed by oxidative workup (e.g., with H₂O₂ and NaOH), is expected to yield the anti-Markovnikov addition product, resulting in an aldehyde after tautomerization.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, typically catalyzed by platinum or rhodium complexes, can produce vinylsilanes. The regioselectivity can be controlled by the choice of catalyst and silane.

Hydrostannylation: The addition of an organotin hydride (e.g., Bu₃SnH), often initiated by radical initiators or catalyzed by palladium complexes, yields vinylstannanes, which are valuable intermediates for Stille cross-coupling reactions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is highly efficient for coupling 1H-Indene, 2-ethynyl-2,3-dihydro- with a variety of organic halides. organic-chemistry.org

The catalytic cycle involves two interconnected processes. libretexts.org The palladium cycle includes oxidative addition of the organic halide to the Pd(0) complex, while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. libretexts.org

Reaction Scheme: 1H-Indene, 2-ethynyl-2,3-dihydro- + R-X --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-(Substituted-ethynyl)-2,3-dihydro-1H-indene

The following table provides representative examples of Sonogashira couplings.

| Halide (R-X) | Palladium Catalyst | Copper Co-catalyst | Base | Expected Product |

| Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine | 2-(Phenylethynyl)-2,3-dihydro-1H-indene |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | 2-((p-Tolyl)ethynyl)-2,3-dihydro-1H-indene |

| 1-Iodonaphthalene | Pd(dppf)Cl₂ | CuI | Piperidine | 2-((Naphthalen-1-yl)ethynyl)-2,3-dihydro-1H-indene |

| Vinyl bromide | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | 2-(But-1-en-3-yn-1-yl)-2,3-dihydro-1H-indene |

The ethynyl group is susceptible to both oxidation and reduction.

Oxidative Coupling: In the presence of a copper(II) catalyst, such as in the Glaser or Eglinton coupling conditions, terminal alkynes undergo oxidative homocoupling to form symmetric 1,3-diynes. This would result in the dimerization of 1H-Indene, 2-ethynyl-2,3-dihydro- to produce 1,4-bis(2,3-dihydro-1H-inden-2-yl)buta-1,3-diyne.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bond, leading to the formation of a carboxylic acid at the position of the alkyne, which would yield 2,3-dihydro-1H-indene-2-carboxylic acid. In some cases, metabolic oxidation can convert an ethynyl group into an acetic acid moiety. nih.gov

Reduction to Alkene: The triple bond can be selectively reduced to a double bond. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) would produce the corresponding cis-alkene, 2-vinyl-2,3-dihydro-1H-indene.

Reduction to Alkane: Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 2-ethyl-2,3-dihydro-1H-indene.

Reactivity of the Dihydroindene Ring System

The dihydroindene (or indan) moiety contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution.

The fused five-membered aliphatic ring acts as an alkyl substituent on the benzene ring. Alkyl groups are known to be activating and ortho, para-directing for electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orglibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. masterorganicchemistry.com

For the 1H-Indene, 2-ethynyl-2,3-dihydro- scaffold, the positions ortho to the fused ring are positions 4 and 7, while the para positions (5 and 6) are also influenced. The substitution pattern will favor positions 4 and 7. Steric hindrance from the ethynyl group at position 2 is minimal with respect to the aromatic ring, so it is not expected to significantly alter this directing effect.

Reaction Scheme: 1H-Indene, 2-ethynyl-2,3-dihydro- + E⁺ --(Catalyst)--> Substituted 2-ethynyl-2,3-dihydro-1H-indene

The table below outlines several common electrophilic aromatic substitution reactions and the predicted major products.

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Ethynyl-4-nitro-2,3-dihydro-1H-indene and 2-Ethynyl-7-nitro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-ethynyl-2,3-dihydro-1H-indene and 7-Bromo-2-ethynyl-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-Ethynyl-2,3-dihydro-1H-inden-4-yl)ethan-1-one and 1-(2-Ethynyl-2,3-dihydro-1H-inden-7-yl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Ethynyl-2,3-dihydro-1H-indene-4-sulfonic acid and 2-Ethynyl-2,3-dihydro-1H-indene-7-sulfonic acid |

Reactions at the Saturated Cyclopentene (B43876) Ring

Due to the absence of specific experimental data for 1H-Indene, 2-ethynyl-2,3-dihydro-, the reactivity of its saturated cyclopentene ring can be inferred from the well-established chemistry of cyclopentane (B165970) and its derivatives. Typical reactions would involve transformations that target the C-H bonds of the methylene (B1212753) groups and potentially the benzylic positions.

Common reactions anticipated at the saturated cyclopentene ring include radical halogenation and oxidation. These reactions are characteristic of saturated hydrocarbons and are expected to proceed under standard conditions. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to substitution at the benzylic positions (C1 and C3) due to the resonance stabilization of the resulting benzylic radical.

Below is a table summarizing plausible reactions at the saturated cyclopentene ring of 1H-Indene, 2-ethynyl-2,3-dihydro-, based on analogous transformations in related systems.

Table 1: Plausible Reactions at the Saturated Cyclopentene Ring

| Reaction | Reagents and Conditions | Plausible Product(s) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, rt | 1H-Indene, 2-ethyl-2,3-dihydro- |

| Radical Bromination | NBS, AIBN, CCl₄, reflux | 1-Bromo-2-ethynyl-2,3-dihydro-1H-indene and 3-Bromo-2-ethynyl-2,3-dihydro-1H-indene |

| Oxidation | KMnO₄, heat | Benzoic acid-2-carboxylic acid |

Ring-Opening and Ring-Expansion Reactions

The presence of the ethynyl group at a strained five-membered ring introduces the potential for unique ring-opening and ring-expansion reactions. While direct experimental evidence for 1H-Indene, 2-ethynyl-2,3-dihydro- is not available in the reviewed literature, analogies can be drawn from the reactivity of other alkynyl-substituted cyclic systems. For instance, ring-expansion reactions of alkynyl cyclopropanes to cyclobutenes are known to occur via carbene intermediates. nih.gov A similar pathway could be envisioned for the subject molecule under appropriate conditions, potentially leading to a six-membered ring.

Ring-opening reactions could be initiated by nucleophilic attack on the ethynyl group, followed by cleavage of a C-C bond in the cyclopentene ring, particularly if the reaction leads to a more stable, delocalized system. Such reactions are often facilitated by transition metal catalysts that can coordinate to the alkyne and lower the activation energy for the ring-strained system to rearrange. Silver(I) catalysts, for example, have been shown to trigger cascades involving the ring-opening of donor-acceptor cyclopropanes preceded by the cyclization of 2-ethynylanilines. researchgate.net

The following table outlines hypothetical ring-opening and ring-expansion reactions based on the reactivity of analogous compounds.

Table 2: Hypothetical Ring-Opening and Ring-Expansion Reactions

| Reaction Type | Plausible Reagents and Conditions | Hypothetical Product(s) |

|---|---|---|

| Ring Expansion | Transition metal catalyst (e.g., Ag(I), Rh(I)), heat | Dihydronaphthalene derivatives |

| Ring Opening | Strong nucleophile, Lewis acid catalyst | Functionalized open-chain aromatic compounds |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions of 1H-Indene, 2-ethynyl-2,3-dihydro- is crucial for predicting its chemical behavior and for the rational design of synthetic pathways. The elucidation of these mechanisms often relies on a combination of experimental studies and computational chemistry.

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. e3s-conferences.org For the potential reactions of 1H-Indene, 2-ethynyl-2,3-dihydro-, transition state analysis could provide valuable insights into the feasibility of different reaction pathways.

For a hypothetical Diels-Alder reaction involving the diene system of the aromatic ring, the transition state would likely be a concerted, cyclic arrangement of atoms, characteristic of pericyclic reactions. yale.edu The stereochemistry of the product would be determined by the geometry of this transition state.

In the case of a potential ring-expansion reaction, computational studies could help to identify the structure and energy of the transition state for the rearrangement of a carbene intermediate, for instance. The calculated activation energy would indicate the likelihood of such a reaction occurring under specific conditions. Theoretical calculations can reveal the molecular interactions that govern the chemical outcomes and provide a basis for understanding the rationality and feasibility of synthetic routes. e3s-conferences.org

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for determining the rate-determining step of a multi-step reaction mechanism. While no specific kinetic data for reactions of 1H-Indene, 2-ethynyl-2,3-dihydro- have been reported, general principles of chemical kinetics can be applied to its plausible transformations.

For reactions at the saturated cyclopentene ring, such as radical halogenation, the rate-determining step would likely be the abstraction of a hydrogen atom to form a radical intermediate. The stability of the resulting radical (benzylic > tertiary > secondary > primary) would influence the reaction rate.

In more complex transformations, such as catalyzed ring-expansions, the rate-determining step could be the initial coordination of the catalyst to the alkyne, the carbene formation, or the subsequent rearrangement. Kinetic isotope effect studies, where a hydrogen atom is replaced by deuterium (B1214612) at a specific position, could help to identify the bond-breaking events in the rate-determining step.

The table below presents hypothetical kinetic parameters for plausible reactions, extrapolated from studies on related compounds.

Table 3: Hypothetical Kinetic Parameters for Plausible Reactions

| Reaction Type | Plausible Rate Law | Estimated Activation Energy (Ea) | Key Factors Influencing Rate |

|---|---|---|---|

| Radical Bromination | Rate = k[Substrate][NBS] | Moderate | Stability of the radical intermediate, initiator concentration |

| Catalytic Ring Expansion | Rate = k[Substrate][Catalyst] | Varies with catalyst | Nature of the catalyst, temperature, solvent |

Advanced Spectroscopic and Structural Characterization of 1h Indene, 2 Ethynyl 2,3 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number and types of protons and their neighboring environments. For 1H-Indene, 2-ethynyl-2,3-dihydro-, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic, aliphatic, and acetylenic protons.

The aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the dihydro-indene moiety, specifically the methylene (B1212753) (CH2) and methine (CH) groups, exhibit characteristic chemical shifts and coupling patterns. The ethynyl (B1212043) proton, being in a unique electronic environment, presents a signal at a specific chemical shift. The coupling between adjacent protons (J-coupling) provides valuable information about the connectivity of the carbon framework. sdsu.edu

Interactive Data Table: ¹H NMR Data for 1H-Indene, 2-ethynyl-2,3-dihydro- and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 7.14 - 7.39 | Multiplet | Signals from the benzene ring protons. researchgate.net |

| Methylene (C1-H) | ~3.31, 3.38 | AB System Doublet | Non-equivalent protons of the CH2 group in the five-membered ring. researchgate.net |

| Methine (C2-H) | ~4.36 | Triplet | Proton at the 2-position of the indane ring. researchgate.net |

| Methylene (C3-H) | ~2.13, 2.50, 2.98, 3.08 | Multiplets | Complex patterns due to diastereotopicity and coupling with adjacent protons. researchgate.net |

| Acetylenic (≡C-H) | ~2.0 - 3.0 | Singlet or Triplet | Chemical shift can vary; may show long-range coupling. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the indene (B144670) ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. acs.org Each unique carbon atom in 1H-Indene, 2-ethynyl-2,3-dihydro- gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons resonate in the downfield region, typically between 120 and 150 ppm. The quaternary aromatic carbons often show weaker signals. The carbons of the ethynyl group have characteristic chemical shifts, with the sp-hybridized carbons appearing in a specific range. The aliphatic carbons of the dihydro-indene ring are found in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Data for 1H-Indene, 2-ethynyl-2,3-dihydro- and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ar-C) | 120 - 150 | Signals from the six carbons of the benzene ring. utah.edu |

| Quaternary Aromatic | Downfield region | Weaker signals compared to protonated carbons. utah.edu |

| Acetylenic (C≡C) | 70 - 90 | Characteristic shifts for sp-hybridized carbons. |

| Methine (C2) | ~40 - 50 | Carbon at the point of ethynyl substitution. |

| Methylene (C1, C3) | ~30 - 40 | Carbons of the five-membered ring. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of the molecule. guidechem.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is invaluable for tracing out the proton-proton networks within the dihydro-indene ring and confirming the assignments made from the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chyoutube.com This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chyoutube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the determination of the exact molecular formula of 1H-Indene, 2-ethynyl-2,3-dihydro- (C₁₁H₁₀), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₁H₁₀ is 142.07825.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a unique fingerprint of the molecule and provides significant structural information. For 1H-Indene, 2-ethynyl-2,3-dihydro-, the fragmentation pattern would likely involve the loss of the ethynyl group or fragmentation of the dihydro-indene ring system. Analysis of these fragments helps to confirm the presence of the key structural motifs within the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 1H-Indene, 2-ethynyl-2,3-dihydro- is expected to show distinct absorption bands corresponding to its core structural components: the terminal alkyne, the aromatic ring, and the saturated five-membered ring.

The most definitive signals would arise from the ethynyl group. A sharp, strong absorption band corresponding to the terminal alkyne C-H stretch (ν≡C-H) is anticipated to appear around 3300 cm⁻¹. For instance, IR data for the related compound 2,2-Diethynyl-2,3-dihydro-1H-inden-1-one shows a terminal alkyne stretch at 3239 cm⁻¹. rsc.org A weaker absorption for the C≡C triple bond stretch (νC≡C) is expected in the range of 2140-2100 cm⁻¹.

The spectrum will also feature bands from the dihydroindene framework. Aromatic C-H stretching vibrations (νC-H) typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups of the five-membered ring are expected just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring usually produce several bands in the 1600-1450 cm⁻¹ region. Vibrational modes for the CH₂ groups of the indan (B1671822) structure, such as scissoring and wagging, are also expected. nist.gov

Table 1: Expected Infrared (IR) Absorption Bands for 1H-Indene, 2-ethynyl-2,3-dihydro-

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~2950-2850 | C-H Stretch (sp³) | Aliphatic CH, CH₂ | Medium |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Medium-Weak |

| ~2140-2100 | C≡C Stretch | Alkyne | Weak-Medium |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| ~1465 | CH₂ Scissoring | Aliphatic CH₂ | Medium |

This table represents expected values based on characteristic group frequencies and data from analogous compounds. Specific experimental values for 1H-Indene, 2-ethynyl-2,3-dihydro- are not available in the cited literature.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

For 1H-Indene, 2-ethynyl-2,3-dihydro- , the C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, is expected to produce a strong and easily identifiable signal in the Raman spectrum in the 2140-2100 cm⁻¹ region. google.comepo.org The symmetric "breathing" mode of the benzene ring, typically appearing around 1000 cm⁻¹, is also expected to be a prominent feature. The aliphatic and aromatic C-H stretching vibrations would also be present. A comprehensive Raman analysis would provide a more complete vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 1H-Indene, 2-ethynyl-2,3-dihydro- is the benzene ring, whose π → π* transitions are influenced by its substituents.

The UV-Vis spectrum is expected to resemble that of other alkylbenzenes. It would likely show a strong absorption band (the E₂-band) around 210-220 nm and a weaker, structured band (the B-band) characteristic of the benzene ring around 260-270 nm. The ethynyl substituent may cause a slight bathochromic (red) shift and hyperchromic (intensity increase) effect on these absorptions compared to unsubstituted indan. Without experimental data, the precise λmax values remain speculative.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many aromatic compounds fluoresce, simple alkyl-substituted benzenes are often not strong emitters. There is no available literature to confirm whether 1H-Indene, 2-ethynyl-2,3-dihydro- is fluorescent. researchgate.netresearchgate.net An experimental investigation would be required to determine its emission properties, including excitation and emission maxima and quantum yield.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1H-Indene, 2-ethynyl-2,3-dihydro- would provide a wealth of structural information.

Although no crystal structure for this specific compound has been reported in the public domain, such an analysis would reveal:

Molecular Conformation: The puckering of the five-membered ring and the orientation of the ethynyl substituent relative to the fused benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C≡C) and angles, confirming the geometry of the alkyne and the dihydroindene core.

Intermolecular Interactions: How the molecules pack in the crystal lattice, revealing any significant non-covalent interactions like C-H···π or π–π stacking that dictate the solid-state architecture.

While crystal structures of more complex indene derivatives have been solved, this data cannot be directly extrapolated to determine the specific solid-state structure of 1H-Indene, 2-ethynyl-2,3-dihydro- . researchgate.net

Computational and Theoretical Chemistry Studies on 1h Indene, 2 Ethynyl 2,3 Dihydro

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of the dihydro-indene ring system and the rotational freedom of the ethynyl (B1212043) group make conformational analysis a key aspect of understanding 1H-Indene, 2-ethynyl-2,3-dihydro-. Potential energy surface (PES) mapping helps to identify the most stable conformations and the energy barriers between them.

Computational studies on related indene (B144670) systems have revealed the importance of the potential energy surface in determining reaction outcomes. For instance, the reaction of the phenyl radical with allene (B1206475) and methylacetylene to form indene has been shown to proceed through specific pathways on the PES with low entrance barriers. researchgate.netresearchgate.net The PES for the H-atom-abstraction and H-atom-addition reactions of indene has been computed using various DFT functionals to understand the relative energies of reactants, products, and transition states. aip.org

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the identity and structure of a molecule. For indene and its radicals, DFT calculations have been used to compute infrared (IR) spectra. aip.org The calculated vibrational frequencies and intensities help in the assignment of experimental spectra obtained, for example, through matrix isolation techniques. aip.org Such computational predictions were crucial in identifying the IR spectra of the 1-indenyl radical and the 1,2-dihydro-indene-3-yl radical for the first time. aip.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While no specific molecular dynamics (MD) simulations for 1H-Indene, 2-ethynyl-2,3-dihydro- were found in the search results, MD simulations are a powerful tool for exploring the conformational landscapes and intermolecular interactions of flexible molecules. For similar systems, MD simulations could be used to understand how the ethynyl group interacts with its environment and how the dihydro-indene ring puckers over time. These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. For the formation of indene and its derivatives, computational studies have been key to understanding the complex reaction pathways. For example, the formation of indene from the reaction of phenyl radicals with allene and methylacetylene has been investigated through ab initio and DFT calculations, revealing the intricate isomerization and cyclization steps involved. researchgate.net Similarly, the mechanism of indene formation in the interstellar medium via the reaction of the methylidyne radical (CH) with styrene (B11656) has been unraveled using electronic structure calculations combined with crossed molecular beam experiments. nih.gov These computational investigations provide detailed, step-by-step descriptions of chemical reactions that are often inaccessible to experimental observation alone. nih.govresearchgate.net

Applications of 1h Indene, 2 Ethynyl 2,3 Dihydro in Materials Science and Advanced Chemical Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

The indane nucleus, a structural motif composed of a fused benzene (B151609) and cyclopentane (B165970) ring, is considered a "privileged" scaffold in medicinal chemistry and materials science due to its conformational rigidity and defined three-dimensional shape. eburon-organics.com The introduction of an ethynyl (B1212043) group at the 2-position of the 2,3-dihydro-1H-indene (indane) structure endows the molecule with exceptional versatility as a synthetic building block. researchgate.net

The terminal alkyne is one of the most useful functional groups in organic synthesis, amenable to a wide array of chemical transformations. This allows for the elaboration of the 1H-Indene, 2-ethynyl-2,3-dihydro- core into more complex molecules. organic-chemistry.org Key reactions leveraging the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne of the indene (B144670) derivative and aryl or vinyl halides. This method is fundamental for constructing conjugated systems and linking the indane moiety to other aromatic structures.

Click Chemistry: The ethynyl group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring, linking the indene unit to molecules bearing an azide (B81097) group.

Cycloaddition Reactions: The alkyne can participate in various cycloadditions, such as [2+2+2] cycloadditions, to build complex polycyclic systems.

Hydration and Addition Reactions: The triple bond can undergo hydration to form ketones or be subjected to a variety of addition reactions to introduce new functional groups.

Through these and other synthetic transformations, 1H-Indene, 2-ethynyl-2,3-dihydro- serves as a valuable intermediate for creating novel pharmaceutical agents, organic electronic materials, and complex molecular probes. nih.govbohrium.com The indane scaffold itself is found in numerous biologically active compounds, and the ability to functionalize it via the ethynyl handle provides a direct route to new derivatives for structure-activity relationship studies. eburon-organics.com

Polymer Chemistry Applications

The unique structure of 1H-Indene, 2-ethynyl-2,3-dihydro- makes it a compelling monomer and building block in polymer chemistry, offering multiple pathways to novel polymeric materials.

Monomers for Polymer Synthesis (e.g., Radical, Cationic, Anionic Polymerization)

The parent compound, indene, is well-known to undergo polymerization through its cyclic double bond, particularly via cationic and radical pathways. mdpi.comtandfonline.com

Cationic Polymerization: Indene readily polymerizes in the presence of Lewis or strong protic acids. tandfonline.comtandfonline.com This process typically yields polyindene, a hydrocarbon resin with applications in adhesives and coatings. The polymerization proceeds through a carbocationic intermediate. It is expected that 1H-Indene, 2-ethynyl-2,3-dihydro-, if subjected to similar conditions, would primarily polymerize through the endocyclic double bond of its 1H-indene tautomer, incorporating the ethynyl-dihydroindene structure as a pendant group. mdpi.com

Radical Polymerization: Free radical polymerization of indene is also possible, often involving copolymerization with more reactive monomers like methyl methacrylate (B99206) or acrylonitrile (B1666552) to achieve high molecular weight polymers. researchgate.netwikipedia.org A similar approach could incorporate the 2-ethynyl-2,3-dihydro-1H-indene unit into polymer chains, resulting in a material decorated with reactive alkyne functionalities. uliege.belibretexts.org

Anionic Polymerization: Anionic polymerization of vinyl monomers typically requires the presence of electron-withdrawing groups to stabilize the propagating carbanion intermediate. wikipedia.orgyoutube.com Since the indene structure lacks such a group, it is generally not considered a suitable monomer for anionic polymerization. Therefore, polymerization of 1H-Indene, 2-ethynyl-2,3-dihydro- via this mechanism is unlikely to proceed through the indene double bond.

The table below summarizes the potential polymerization behaviors based on the known reactivity of the parent indene system.

| Polymerization Type | Reactivity of Indene Moiety | Expected Outcome for 1H-Indene, 2-ethynyl-2,3-dihydro- |

| Cationic | High | Polymerization through the indene double bond, yielding a polymer with pendant ethynyl-indane groups. tandfonline.comtandfonline.com |

| Radical | Moderate | Copolymerization with activated monomers is likely required for high molecular weight. researchgate.net |

| Anionic | Low/None | Not a favorable mechanism for the indene double bond. wikipedia.orgyoutube.com |

Preparation of Functional Polymers via Click Chemistry

The terminal alkyne of 1H-Indene, 2-ethynyl-2,3-dihydro- is perfectly suited for post-polymerization modification using click chemistry. dtu.dk The CuAAC reaction provides a highly efficient and orthogonal method for attaching the indane moiety to a polymer backbone or for functionalizing polymers that already contain this unit.

This strategy can be implemented in two primary ways:

Grafting-to Approach: A pre-formed polymer containing azide side groups can be reacted with 1H-Indene, 2-ethynyl-2,3-dihydro-. This "clicks" the indane units onto the polymer backbone, creating a functionalized material.

Grafting-from/Monomer Functionalization: The 2-ethynyl-2,3-dihydro-1H-indene unit can be first incorporated into a polymer chain, as described in section 6.2.1. The resulting polymer, now featuring pendant alkyne groups, can be further functionalized by clicking on various azide-containing molecules (e.g., fluorescent dyes, bioactive molecules, or solubility-enhancing groups like polyethylene (B3416737) glycol). uwo.ca

This versatility allows for the precise design of functional polymers where the properties of the indane unit can be combined with other desired functionalities. nih.gov

Synthesis of Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons and unique optoelectronic properties. The ethynyl group is a common building block for creating such systems, often referred to as poly(phenylene ethynylene)s (PPEs) and related materials.

1H-Indene, 2-ethynyl-2,3-dihydro- can be used as a comonomer in polycondensation reactions, such as the Sonogashira coupling, with dihaloaromatic compounds. mdpi.com In this approach, the indane moiety would be attached as a side group to the rigid, conjugated polymer backbone. The presence of the bulky, non-planar indane group can be used to tune the solid-state packing and solubility of the resulting conjugated polymer, which are critical parameters for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ewha.ac.kr

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The design of host molecules for molecular recognition relies on creating well-defined cavities and binding sites. The rigid, bicyclic structure of the indane core makes 1H-Indene, 2-ethynyl-2,3-dihydro- an attractive component for building larger supramolecular architectures. ethz.ch

While specific applications of this exact molecule in supramolecular chemistry are not widely documented, its structural features suggest significant potential:

Scaffold for Host Molecules: The indane unit can serve as a rigid spacer or panel in the construction of larger host molecules like cavitands or calixarenes.

Functional Handle: The ethynyl group can be used to attach the indane unit to other supramolecular components. It can also act as a weak hydrogen bond acceptor, potentially contributing to the binding of guest molecules within a host cavity.

Tuning Host Properties: By incorporating the indane unit into a larger macrocycle, its steric bulk and hydrophobicity can influence the size, shape, and chemical environment of the molecular cavity, thereby tuning its recognition properties for specific guest molecules.

Catalysis and Ligand Design

The indenyl anion, the deprotonated form of indene, is a highly effective ligand in organometallic chemistry, analogous to the widely used cyclopentadienyl (B1206354) (Cp) ligand. researchgate.net Transition-metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their Cp counterparts, a phenomenon known as the "indenyl effect." nih.gov This effect is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵ to an η³ coordination mode, which can open up a coordination site on the metal center and accelerate catalytic reactions. nih.gov

1H-Indene, 2-ethynyl-2,3-dihydro- can serve as a precursor to a functionalized indenyl ligand. The ethynyl group offers several advantages in ligand design:

Electronic Tuning: The electronic properties of the alkyne can influence the electron density at the metal center, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Secondary Coordination: The alkyne could potentially engage in secondary interactions with the metal center or a substrate.

Immobilization: The ethynyl group can be used as a handle to anchor the indenylmetal complex to a solid support, facilitating catalyst recovery and reuse.

Indenyl phosphine (B1218219) ligands, for example, have proven to be a versatile class of ligands for various palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org By analogy, derivatives of 1H-Indene, 2-ethynyl-2,3-dihydro- could be developed into novel ligands for a broad range of catalytic transformations. acs.org

Q & A

Q. What are the key structural and spectroscopic characterization methods for 1H-Indene, 2-ethynyl-2,3-dihydro-?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., NIST MS 77489 for related dihydroindenes) to confirm molecular weight and substituent positions .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to resolve diastereotopic protons and confirm ethynyl group integration. For example, sp-hybridized carbons in the indene core typically appear at δ 120–140 ppm in -NMR .

- X-ray Crystallography : Use single-crystal data (e.g., bond angles like C7–C8–C9–C10 = 178.86°) to validate stereoelectronic effects of the ethynyl group .

Q. What safety protocols are critical when handling 1H-Indene derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile intermediates (e.g., aldehydes or hydrazones) .

- Waste Management : Segregate halogenated and non-halogenated waste. Collaborate with certified disposal firms to treat toxic byproducts (e.g., hydrazine derivatives) under OSHA HCS guidelines .

- Emergency Response : For spills, neutralize acidic/basic residues first, then absorb with inert materials (vermiculite) .

Q. What synthetic routes are reported for dihydroindene derivatives, and how can intermediates be optimized?

- Methodological Answer :

- Core Synthesis : Start with indene carbaldehyde (CAS 37414-44-1) as a precursor. Ethynylation via Sonogashira coupling introduces the terminal alkyne group .

- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Monitor by TLC with UV visualization .

- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for Pd-catalyzed couplings) and stoichiometry (1.2 equiv of ethynylating agents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for dihydroindene derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental MS/NMR data with multiple databases (e.g., NIST Chemistry WebBook, EPA DSSTox) to identify outliers. For example, discrepancies in -NMR shifts may arise from solvent polarity or tautomerism .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict spectra and validate assignments. Discrepancies >0.3 ppm in -NMR suggest misassigned stereochemistry .

Q. What strategies improve the regioselectivity of ethynyl group introduction in dihydroindenes?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., boronate esters) at the 2-position to steer ethynylation to the desired site .

- Catalytic Systems : Optimize Pd(PPh)/CuI ratios (e.g., 5 mol% Pd, 10 mol% CuI) in Sonogashira reactions. Additives like TBAB enhance solubility of halogenated precursors .

- Solvent Effects : Use DMF or THF for polar intermediates; non-polar solvents (toluene) favor steric control in crowded systems .

Q. How can computational modeling predict the reactivity of 2-ethynyl-dihydroindene in cycloaddition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to [2+2] or Diels-Alder reactions. Ethynyl groups lower LUMO energy, favoring nucleophilic attacks .

- Transition State Modeling : Use Gaussian or ORCA to simulate activation energies for azide-alkyne click reactions. Compare with experimental kinetics (e.g., Arrhenius plots) .

- Solvent Modeling : Apply COSMO-RS to evaluate solvent effects on reaction barriers. Polar aprotic solvents (DMF) stabilize dipolar transition states .

Data Presentation Guidelines

- Tables : Include comparative spectral data (e.g., -NMR shifts for ethynyl vs. non-ethynyl derivatives) .

- Figures : Use ORTEP diagrams from crystallography to highlight bond distortions caused by ethynyl substituents .

- Statistical Analysis : Apply Student’s t-test to validate reproducibility in synthetic yields (n ≥ 3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.